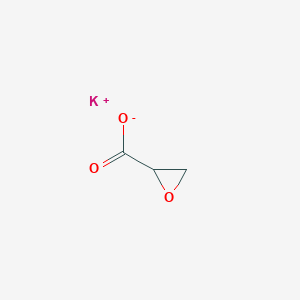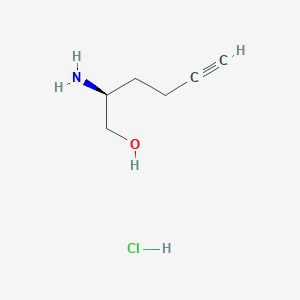
D-azidoserine tert-butyl ether CHA salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-azidoserine tert-butyl ether CHA salt: is a chemical compound with the molecular formula C13H26N4O3 and a molecular weight of 286.38 g/mol . It is a derivative of serine, an amino acid, and contains an azido group, which is known for its reactivity in various chemical reactions. This compound is often used in organic synthesis and research due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of D-azidoserine tert-butyl ether CHA salt typically involves the protection of the hydroxyl group of serine with a tert-butyl group, followed by the introduction of an azido group. The synthetic route can be summarized as follows:
Protection of Serine: Serine is first protected by reacting it with tert-butyl chloride in the presence of a base such as triethylamine to form tert-butyl serine.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions: D-azidoserine tert-butyl ether CHA salt undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines or thiols in solvents such as ethanol or water.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Cycloaddition: Alkynes in the presence of copper(I) catalysts.
Major Products:
Substitution Reactions: Formation of substituted serine derivatives.
Reduction Reactions: Formation of D-aminoserine tert-butyl ether.
Cycloaddition Reactions: Formation of triazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: D-azidoserine tert-butyl ether CHA salt is used as a building block in organic synthesis.
Biology and Medicine: In biological research, this compound is used to study protein modifications and labeling. The azido group can be selectively introduced into proteins and other biomolecules, allowing for the attachment of fluorescent tags or other probes through click chemistry .
Industry: In the pharmaceutical industry, this compound is used in the synthesis of drug candidates and active pharmaceutical ingredients (APIs). Its reactivity and versatility make it a valuable intermediate in the development of new therapeutic agents .
Mecanismo De Acción
The mechanism of action of D-azidoserine tert-butyl ether CHA salt primarily involves its azido group. The azido group can undergo various chemical transformations, enabling the compound to participate in a wide range of reactions. In biological systems, the azido group can be used to label proteins and other biomolecules, facilitating the study of their functions and interactions .
Comparación Con Compuestos Similares
Azidoalanine tert-butyl ether: Similar to D-azidoserine tert-butyl ether CHA salt but derived from alanine instead of serine.
Azidoglycine tert-butyl ether: Derived from glycine and contains an azido group and a tert-butyl ether group.
Uniqueness: this compound is unique due to its serine backbone, which provides additional functional groups for further chemical modifications. This makes it more versatile compared to similar compounds derived from other amino acids .
Propiedades
IUPAC Name |
(2R)-2-azido-3-[(2-methylpropan-2-yl)oxy]propanoic acid;cyclohexanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O3.C6H13N/c1-7(2,3)13-4-5(6(11)12)9-10-8;7-6-4-2-1-3-5-6/h5H,4H2,1-3H3,(H,11,12);6H,1-5,7H2/t5-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUVVCFAAYOBPAV-NUBCRITNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(C(=O)O)N=[N+]=[N-].C1CCC(CC1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC[C@H](C(=O)O)N=[N+]=[N-].C1CCC(CC1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-2-azaniumyl-2-[4-(trifluoromethoxy)phenyl]acetate](/img/structure/B7896792.png)



![(R)-1,4-dioxa-8-azaspiro[4.5]Decane-7-carboxylic acid](/img/structure/B7896830.png)






